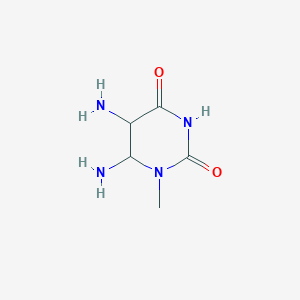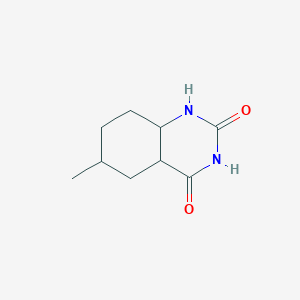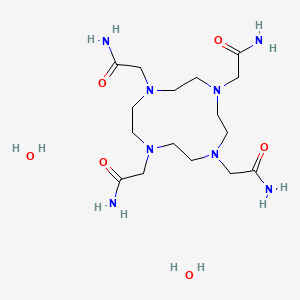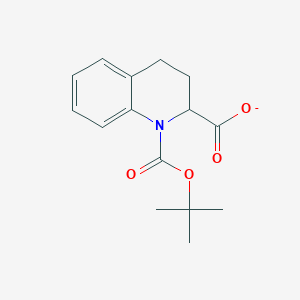
1,2(2H)-Quinolinedicarboxylic acid, 3,4-dihydro-, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-Boc-1,2,3,4-tetrahidroquinolina-2-carboxílico es un compuesto químico con la fórmula molecular C15H19NO4 y un peso molecular de 277.32 g/mol . Se utiliza comúnmente en síntesis orgánica e investigación farmacéutica debido a sus propiedades estructurales únicas. El compuesto se caracteriza por la presencia de un sistema de anillo de quinolina, que está parcialmente hidrogenado, y un grupo protector tert-butoxicarbonilo (Boc) unido al átomo de nitrógeno.
Métodos De Preparación
La síntesis del ácido 1-Boc-1,2,3,4-tetrahidroquinolina-2-carboxílico típicamente involucra los siguientes pasos:
Material de Partida: La síntesis comienza con derivados de quinolina disponibles comercialmente.
Hidrogenación: El anillo de quinolina está parcialmente hidrogenado para formar la estructura tetrahidroquinolina.
Protección Boc: El átomo de nitrógeno en la tetrahidroquinolina está protegido usando cloruro de tert-butoxicarbonilo (Boc-Cl) en presencia de una base como la trietilamina.
Carboxilación: El grupo ácido carboxílico se introduce a través de reacciones de carboxilación, a menudo utilizando dióxido de carbono o agentes carboxilantes.
Los métodos de producción industrial pueden involucrar pasos similares, pero están optimizados para la síntesis a gran escala, asegurando un alto rendimiento y pureza.
Análisis De Reacciones Químicas
El ácido 1-Boc-1,2,3,4-tetrahidroquinolina-2-carboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar derivados de quinolina con estados de oxidación más altos.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) para obtener derivados de quinolina completamente hidrogenados.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, bases como el hidróxido de sodio y catalizadores como paladio sobre carbono. Los principales productos formados a partir de estas reacciones incluyen derivados de quinolina sustituidos y compuestos de quinolina completamente hidrogenados.
Aplicaciones Científicas De Investigación
El ácido 1-Boc-1,2,3,4-tetrahidroquinolina-2-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y como bloque de construcción en la química combinatoria.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y ligandos de receptores debido a su similitud estructural con derivados de quinolina biológicamente activos.
Medicina: Sirve como precursor en el desarrollo de agentes farmacéuticos, incluyendo fármacos antimaláricos y anticancerígenos.
Industria: El compuesto se emplea en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 1-Boc-1,2,3,4-tetrahidroquinolina-2-carboxílico está principalmente relacionado con su capacidad de interactuar con objetivos biológicos como enzimas y receptores. El grupo protector Boc se puede eliminar en condiciones ácidas, revelando el grupo amino activo, que luego puede formar puentes de hidrógeno e interacciones electrostáticas con las moléculas diana. Esta interacción puede modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
El ácido 1-Boc-1,2,3,4-tetrahidroquinolina-2-carboxílico se puede comparar con otros compuestos similares, como:
1-Boc-1,2,3,4-tetrahidroquinolina: Carece del grupo ácido carboxílico, lo que lo hace menos versátil en aplicaciones sintéticas.
Ácido 1-Boc-quinolina-2-carboxílico: Contiene un anillo de quinolina completamente aromático, que puede exhibir diferente reactividad y actividad biológica.
Ácido 1,2,3,4-tetrahidroquinolina-2-carboxílico: Carece del grupo protector Boc, lo que lo hace más reactivo pero menos estable en ciertas condiciones.
La singularidad del ácido 1-Boc-1,2,3,4-tetrahidroquinolina-2-carboxílico radica en su combinación de un anillo de quinolina parcialmente hidrogenado y un grupo protector Boc, proporcionando un equilibrio de estabilidad y reactividad que es valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H18NO4- |
|---|---|
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylate |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/p-1 |
Clave InChI |
NGYOAZMYTIAOTI-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12360756.png)
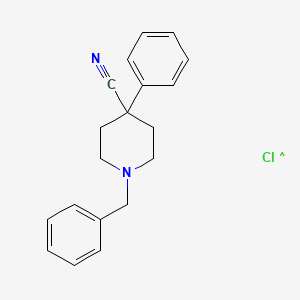

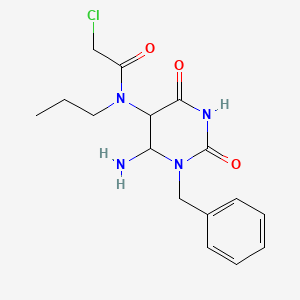
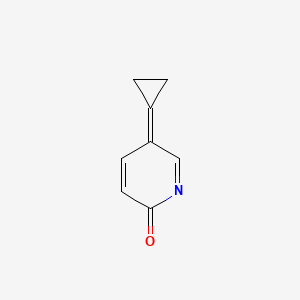
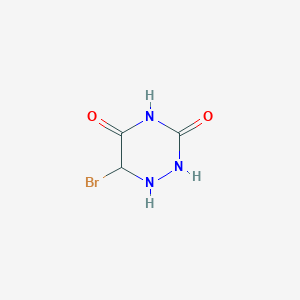
![Methyl[3-(1-methyl-5-phenyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B12360820.png)
![Calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B12360821.png)
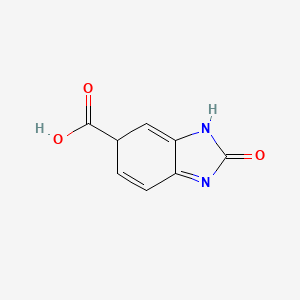
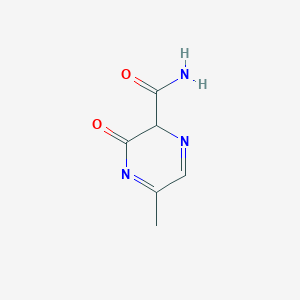
![(19S)-10-[(1R)-1-aminoethyl]-19-ethyl-6-fluoro-19-hydroxy-7-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12360843.png)
